

Application of N-Acetoacetylmorpholine in Agrochemical Synthesis

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Compound of Interest

Compound Name: *N-Acetoacetylmorpholine*

Cat. No.: *B101864*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetoacetylmorpholine is a versatile chemical intermediate characterized by its β -dicarbonyl functionality, making it a valuable precursor in the synthesis of a variety of heterocyclic compounds. In the field of agrochemical research, this reagent serves as a key building block for the development of novel fungicides and herbicides. The morpholine moiety can contribute to the overall biological activity and physicochemical properties of the final product, while the acetoacetyl group provides a reactive site for cyclization reactions to form various heterocyclic systems, most notably pyrazoles, which are a prominent feature in numerous commercial pesticides.

These application notes provide an overview of the synthetic utility of **N-Acetoacetylmorpholine** in the preparation of agrochemically active pyrazole derivatives. Detailed experimental protocols for a representative synthesis, along with quantitative data on the efficacy of related compounds, are presented to guide researchers in this field.

Application Notes

Synthetic Utility in Agrochemicals

N-Acetoacetylmorpholine is an excellent starting material for the synthesis of 3-methyl-pyrazole-4-carboxamide derivatives. The core reaction involves a cyclocondensation with a substituted hydrazine to form the pyrazole ring. The resulting pyrazole can then be further functionalized to produce a range of active compounds. The morpholine amide functionality may be retained in the final molecule or can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other amides or esters. This flexibility allows for the creation of a diverse library of compounds for biological screening.

Biological Activity of Pyrazole Derivatives

Pyrazole-based compounds are a significant class of agrochemicals, with many commercial products being used as fungicides and herbicides. Their mode of action often involves the inhibition of essential enzymes in the target pests. For instance, many pyrazole fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of their energy supply. Pyrazole herbicides can also target specific enzymes in plants, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Quantitative Data on Agrochemical Activity

The following tables summarize the biological activity of various pyrazole derivatives, demonstrating the potential of this class of compounds in agrochemical applications.

Table 1: Fungicidal Activity of Pyrazole Derivatives

Compound	Target Pathogen	Efficacy	Reference
Pyraclostrobin	Botrytis cinerea	98.94% inhibition at 0.1 µg/mL (for a derivative)	[1]
Pyraclostrobin	Colletotrichum acutatum	Significant disease control at 168 g a.i./ha	[2]
Fluxapyroxad	Various fungi	Synergistic effects in mixtures	[3]
Pyrazole Benzophenones (5n, 5o)	Barnyard grass	Good herbicidal activity at 0.05 mmol m ⁻²	[4]

Table 2: Herbicidal Activity of Pyrazole Derivatives

Compound	Target Weed	Efficacy	Reference
Pyrazole Benzophenones (5n, 5o)	Barnyard grass	Good herbicidal activity at 0.05 mmol m ⁻²	[4]
Pyrazole Isothiocyanates (3-1)	Echinochloa crusgalli L.	EC50 = 64.32 µg/mL	[5]
Pyrazole Isothiocyanates (3-7)	Dactylis glomerata L.	EC50 = 59.41 µg/mL	[5]
Pyrazole Amide (6l)	Monocotyledon and dicotyledon plants	Excellent activity at 150 g/ha	[6]
Pyrazole Amide (6ba)	Digitaria sanguinalis	~90% root inhibition	[7]

Experimental Protocols

Synthesis of a Representative Pyrazole Carboxamide Fungicide from N-Acetoacetylmorpholine

This protocol describes a hypothetical, yet chemically sound, two-step synthesis of a 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid morpholide, a representative pyrazole fungicide, starting from **N-Acetoacetylmorpholine**.

Step 1: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoethanone

- Reaction Scheme:
- Reagents and Materials:
 - **N-Acetoacetylmorpholine**
 - Phenylhydrazine
 - Glacial Acetic Acid (as catalyst and solvent)
 - Ethanol
 - Distilled water
 - Round-bottom flask with reflux condenser
 - Magnetic stirrer with heating mantle
 - Standard laboratory glassware for workup and purification
- Procedure:
 - In a 250 mL round-bottom flask, dissolve **N-Acetoacetylmorpholine** (0.1 mol) in glacial acetic acid (100 mL).
 - To this solution, add phenylhydrazine (0.1 mol) dropwise with stirring.
 - After the addition is complete, heat the reaction mixture to reflux for 4 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL) with vigorous stirring.

- The crude product will precipitate out of the solution.
- Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain the pure 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoethanone.
- Expected Outcome:
 - Yield: 75-85%
 - Appearance: White to off-white solid.
 - Characterization: The product should be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its structure.

Experimental Workflow Diagram



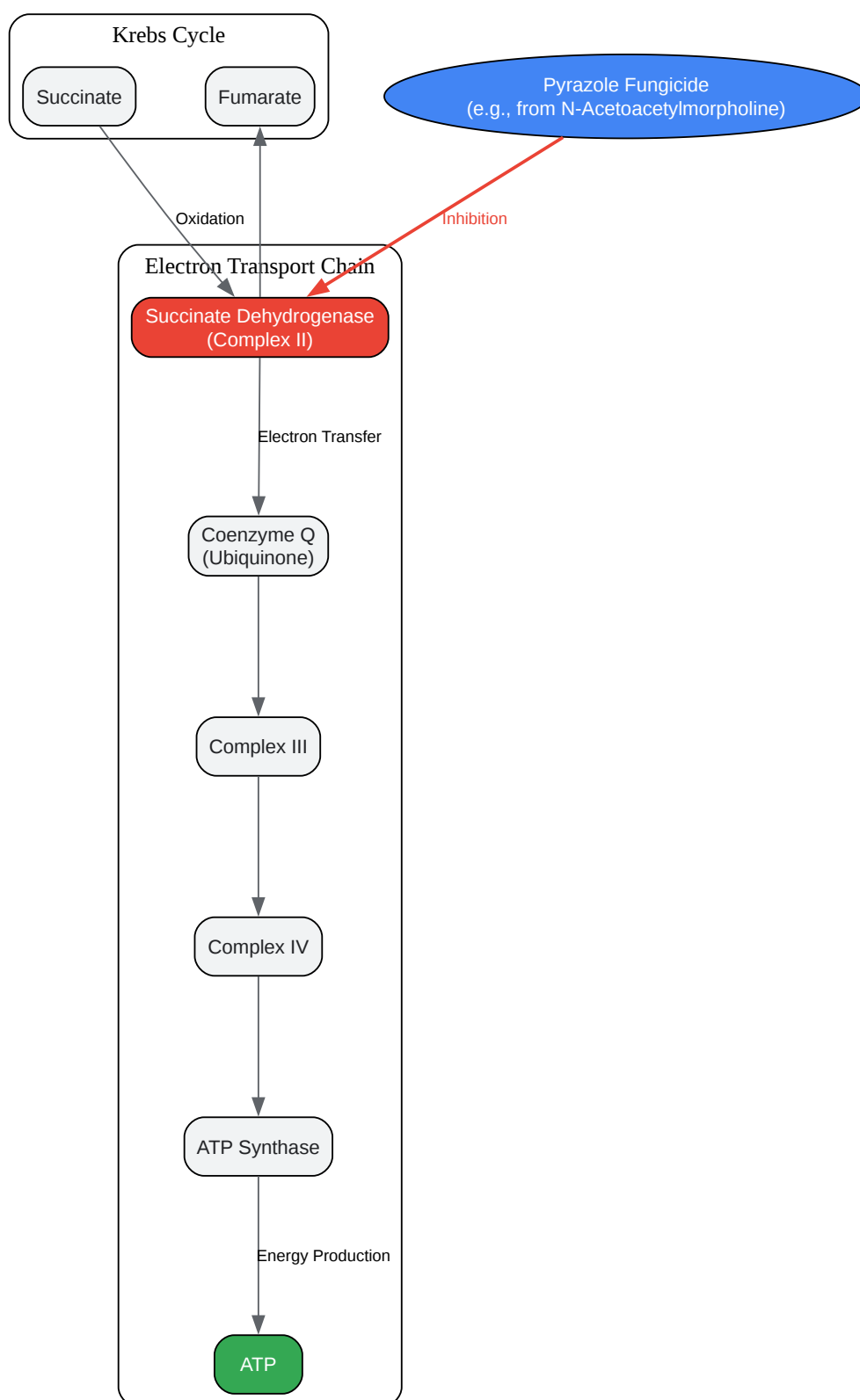
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Caption: Experimental workflow for the synthesis of a pyrazole carboxamide.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the SDH enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi. This binding blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and the electron transport chain. The inhibition of this process disrupts the production of ATP, the main energy currency of the cell, ultimately leading to fungal cell death.

Signaling Pathway Diagram



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Caption: Mechanism of action of pyrazole fungicides as SDH inhibitors.

Conclusion

N-Acetoacetylmorpholine is a readily available and versatile starting material for the synthesis of agrochemically important pyrazole derivatives. The straightforward and high-yielding nature of the pyrazole-forming reaction, coupled with the proven efficacy of pyrazole-based fungicides and herbicides, makes **N-Acetoacetylmorpholine** a compound of significant interest for researchers and professionals in the field of agrochemical discovery and development. The protocols and data presented herein provide a solid foundation for further exploration and optimization of novel crop protection agents derived from this valuable chemical intermediate.

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